[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol
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Overview
Description
[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol: is an organic compound that belongs to the imidazole family Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of a chloroethyl group and a hydroxymethyl group attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol typically involves the reaction of imidazole derivatives with chloroethyl compounds. One common method is the alkylation of imidazole with 2-chloroethanol under basic conditions. The reaction can be carried out using a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding ethyl derivative.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).
Major Products
Oxidation: Formation of [1-(2-Chloroethyl)-1H-imidazol-4-yl]carboxylic acid.
Reduction: Formation of [1-(2-Ethyl)-1H-imidazol-4-yl]methanol.
Substitution: Formation of [1-(2-Aminoethyl)-1H-imidazol-4-yl]methanol or [1-(2-Mercaptoethyl)-1H-imidazol-4-yl]methanol.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for the construction of various heterocyclic compounds.
Biology
In biological research, this compound can be used to study the effects of alkylating agents on cellular processes. Its ability to form covalent bonds with nucleophiles makes it useful for probing the mechanisms of enzyme inhibition and protein modification.
Medicine
In medicine, this compound has potential applications as a precursor for the synthesis of pharmaceutical agents. Its structural features make it a candidate for the development of drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism of action of [1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol involves its ability to act as an alkylating agent. The chloroethyl group can form covalent bonds with nucleophilic sites on biomolecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity, disruption of DNA replication, and modification of protein function. The specific molecular targets and pathways involved depend on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- [1-(2-Chloroethyl)-2-methyl-1H-imidazole hydrochloride]
- [1-(2-Bromoethyl)-1H-imidazol-4-yl]methanol
- [1-(2-Iodoethyl)-1H-imidazol-4-yl]methanol
Uniqueness
Compared to similar compounds, [1-(2-Chloroethyl)-1H-imidazol-4-yl]methanol is unique due to its specific combination of functional groups. The presence of both a chloroethyl group and a hydroxymethyl group provides a distinct reactivity profile, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions and form covalent bonds with nucleophiles sets it apart from other imidazole derivatives.
Properties
CAS No. |
112258-48-7 |
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Molecular Formula |
C6H9ClN2O |
Molecular Weight |
160.60 g/mol |
IUPAC Name |
[1-(2-chloroethyl)imidazol-4-yl]methanol |
InChI |
InChI=1S/C6H9ClN2O/c7-1-2-9-3-6(4-10)8-5-9/h3,5,10H,1-2,4H2 |
InChI Key |
LONPZURLIOOLCX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN1CCCl)CO |
Origin of Product |
United States |
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